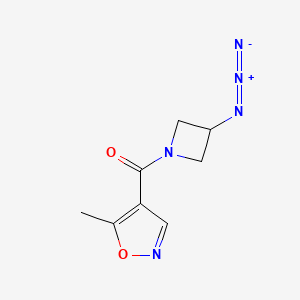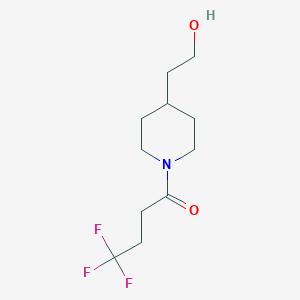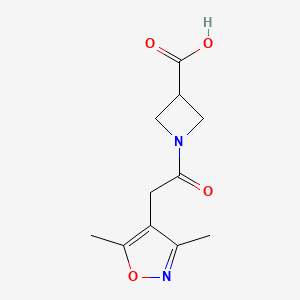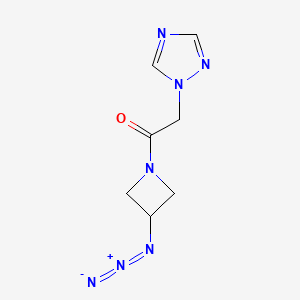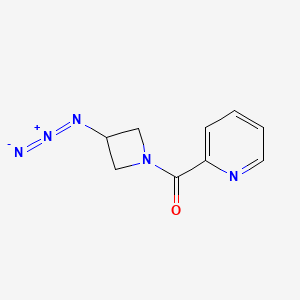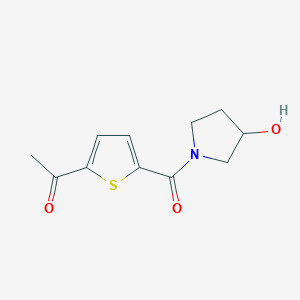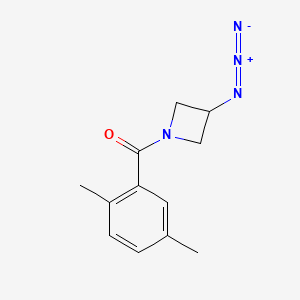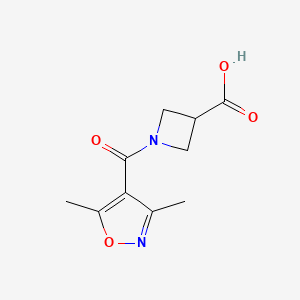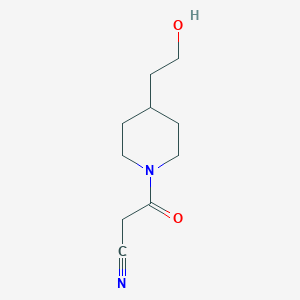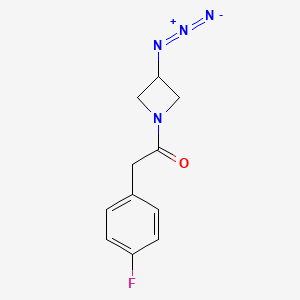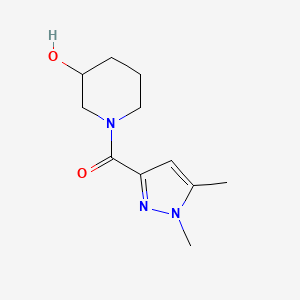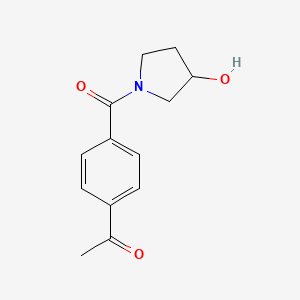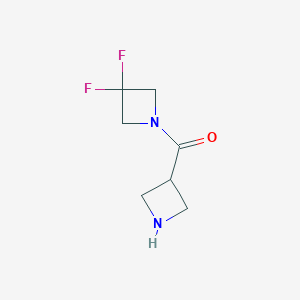
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a chemical compound with potential applications in various fields of study. It contains two azetidine rings, which are four-membered rings with one nitrogen atom . The presence of the difluoroazetidinyl group could potentially impart unique properties to this compound .
Molecular Structure Analysis
The molecular formula of a similar compound, Azetidin-3-yl- (4,4-difluoropiperidin-1-yl)-methanone, is C9H14F2N2O . The exact structure of Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone would depend on the specific arrangement of these atoms and functional groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, Azetidin-3-yl- (4,4-difluoropiperidin-1-yl)-methanone, the predicted boiling point is 323.0±42.0 °C and the predicted density is 1.25±0.1 g/cm3 .Scientific Research Applications
Catalytic Asymmetric Addition in Organic Synthesis
Azetidine derivatives, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been evaluated for catalytic asymmetric addition to aldehydes. This approach achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).
Metabolism Studies in Drug Development
In drug development, azetidine compounds like AZD1979, a melanin-concentrating hormone receptor 1 antagonist, have been studied for their metabolic profiles. Investigations into AZD1979's metabolites showed a series of glutathione-related metabolites formed without prior bioactivation, facilitated by glutathione S-transferases. This highlights the significance of azetidine derivatives in understanding drug metabolism (Li et al., 2019).
Anti-Tubercular Applications
Research into novel azetidinone derivatives, incorporating 1,2,4-triazole, has shown promise in anti-tubercular activity. These derivatives were designed using a rational approach and evaluated for their efficacy against Mycobacterium tuberculosis, underscoring the therapeutic potential of azetidinone analogues in treating tuberculosis (Thomas, George, & Harindran, 2014).
Enantiodiscrimination in Chemical Analysis
Optically pure aziridin-2-yl methanols, related to azetidine compounds, have been used effectively as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in analytical chemistry for determining enantiomeric excess in samples (Malinowska et al., 2020).
Antileishmanial Activity
Azetidin-2-ones, such as 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have shown marked improvement in antiparasitic activity, particularly against Leishmania major. This finding suggests the potential of azetidine derivatives in developing new antileishmanial agents (Singh et al., 2012).
properties
IUPAC Name |
azetidin-3-yl-(3,3-difluoroazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-11(4-7)6(12)5-1-10-2-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVKMVCWWKEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



